5-[bis(ethylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide
Overview
Description
5-[bis(ethylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide is a chemical compound characterized by its unique structure, which includes a triazole ring substituted with phenyl and ethylsulfanyl groups
Preparation Methods
The synthesis of 5-[bis(ethylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-phenyl-4H-1,2,4-triazole-3-thiol with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
5-[bis(ethylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur at the ethylsulfanyl groups, where nucleophiles such as amines or thiols replace the ethyl groups. Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted triazoles.
Scientific Research Applications
5-[bis(ethylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[bis(ethylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of enzymes or interfere with cellular processes by binding to proteins or nucleic acids. The exact pathways involved depend on the specific application and the target organism or cell type.
Comparison with Similar Compounds
Similar compounds to 5-[bis(ethylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide include other triazole derivatives such as 4-phenyl-4H-1,2,4-triazole-3-thiol and 5-(methylthio)-4-phenyl-4H-1,2,4-triazole-3-thiol These compounds share structural similarities but differ in their substituents, which can affect their chemical reactivity and biological activity
Properties
IUPAC Name |
3-[bis(ethylsulfanyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S3/c1-3-18-12(19-4-2)11-14-15-13(17)16(11)10-8-6-5-7-9-10/h5-9,12H,3-4H2,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJBCFQSDXLAFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C1=NNC(=S)N1C2=CC=CC=C2)SCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201149889 | |
Record name | 5-[Bis(ethylthio)methyl]-2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201149889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338394-34-6 | |
Record name | 5-[Bis(ethylthio)methyl]-2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338394-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[Bis(ethylthio)methyl]-2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201149889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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